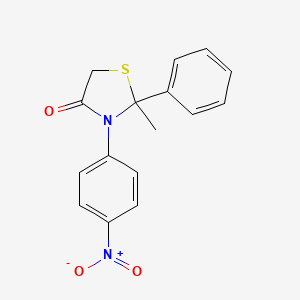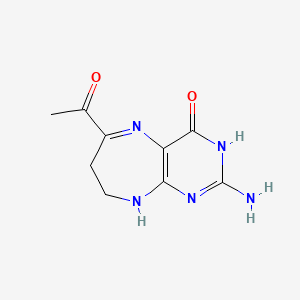
2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine is a compound that has garnered interest due to its involvement in the biosynthesis of drosopterin eye pigments in Drosophila melanogaster . This compound is part of the pyrimidodiazepine family and is characterized by its unique structure, which includes both pteridine and pyrimidodiazepine ring systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine involves the conversion of dihydroneopterin triphosphate to the pyrimidodiazepine precursor . This process requires the presence of magnesium ions (Mg2+) and specific protein fractions prepared from Drosophila heads . The reaction conditions are carefully controlled to ensure the stability and yield of the compound.
Industrial Production Methods
The process involves purification and enzymatic conversion steps that could be scaled up for larger production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in biosynthetic pathways.
Common Reagents and Conditions
Common reagents used in these reactions include magnesium ions, reduced pyridine nucleotides, and specific enzymes . The conditions often involve controlled temperatures and pH levels to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include drosopterin, isodrosopterin, and aurodrosopterin, which are key pigments in the eyes of Drosophila melanogaster .
Applications De Recherche Scientifique
2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine involves its conversion from dihydroneopterin triphosphate through enzymatic reactions . The compound acts as a precursor to drosopterin pigments, with specific enzymes catalyzing its transformation . The molecular targets include enzymes such as sepiapterin synthase and PDA synthase, which facilitate the conversion process .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Acetyl-2-amino-3,7,8,9-tetrahydropyrimido[4,5-b][1,4]diazepin-4-one: Shares a similar structure and is involved in similar biosynthetic pathways.
Dihydroneopterin triphosphate: A precursor in the biosynthesis pathway that leads to the formation of 2-Amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimidodiazepine.
Uniqueness
This compound is unique due to its dual ring structure, which combines elements of both pteridine and pyrimidodiazepine systems . This structural uniqueness contributes to its specific role in the biosynthesis of drosopterin pigments .
Propriétés
Numéro CAS |
80003-63-0 |
|---|---|
Formule moléculaire |
C9H11N5O2 |
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
6-acetyl-2-amino-3,7,8,9-tetrahydropyrimido[4,5-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C9H11N5O2/c1-4(15)5-2-3-11-7-6(12-5)8(16)14-9(10)13-7/h2-3H2,1H3,(H4,10,11,13,14,16) |
Clé InChI |
XEAAIJWYCBLWNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=C(NCC1)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


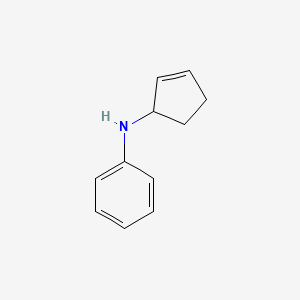

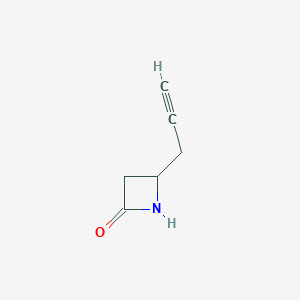

![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
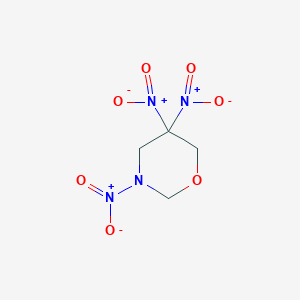
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
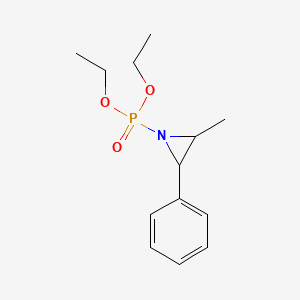
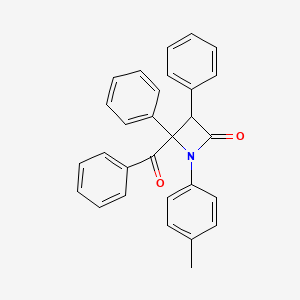


![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)

